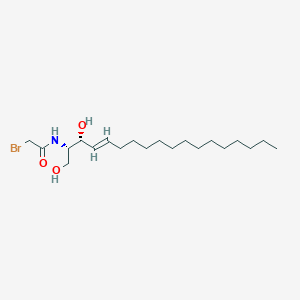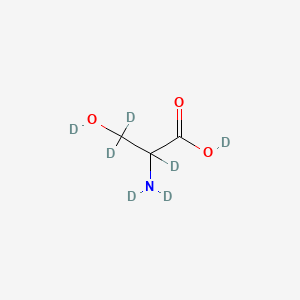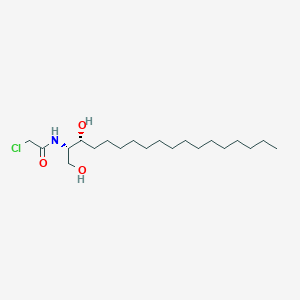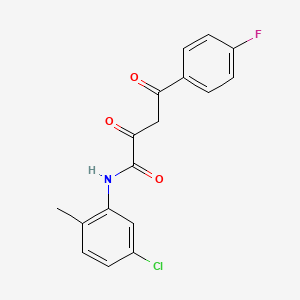
3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups. The compound also contains a thietane ring, a four-membered ring with a sulfur atom, which is relatively rare and can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The thietane ring can be introduced through cyclization reactions involving sulfur-containing precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Substitution: The Boc group can be selectively removed and replaced with other functional groups under mild conditions.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for Boc deprotection, and various oxidizing agents for sulfur oxidation .
Major Products Formed
The major products formed from these reactions include the deprotected amine, sulfoxides, and sulfones, depending on the specific reaction conditions employed .
Scientific Research Applications
3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid primarily involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is removed through a nucleophilic attack by the acid, leading to the formation of a carbocation intermediate, which then undergoes elimination to yield the deprotected amine . The thietane ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are widely used in peptide synthesis.
Sulfur-containing heterocycles: Compounds like thiiranes and thiolanes share the sulfur-containing ring structure but differ in ring size and reactivity.
Uniqueness
3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid is unique due to the combination of the Boc protecting group and the thietane ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothietane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6S/c1-8(2,3)16-7(13)10-9(6(11)12)4-17(14,15)5-9/h4-5H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDHNJLYMWELTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Tetradecylsulfanylethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecylsulfanylethoxy)propyl]amino]propanoate](/img/structure/B8236323.png)



![methyl (4R)-4-[(3S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B8236349.png)

![2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8236355.png)


